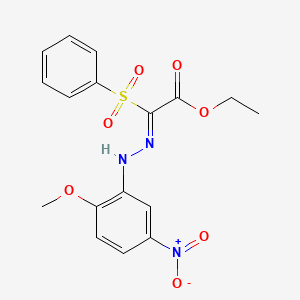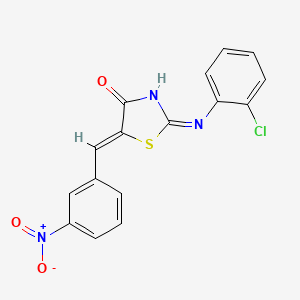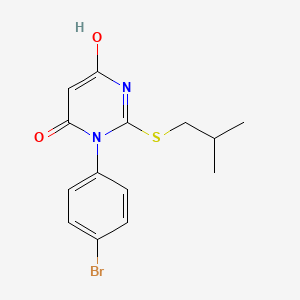
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate is a complex organic compound that features a combination of nitro, methoxy, hydrazono, and phenylsulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate typically involves a multi-step process. One common method includes the following steps:
Hydrazonation: The reaction of the nitro compound with hydrazine to form a hydrazono derivative.
Esterification: The final step involves the esterification of the sulfonylated hydrazono compound with ethyl acetate.
Each step requires specific reaction conditions such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
化学反応の分析
Types of Reactions
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, and the hydrazono group can be reduced to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted phenylsulfonyl derivatives.
科学的研究の応用
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be utilized in the development of novel materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the hydrazono and sulfonyl groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate: shares similarities with other nitro and sulfonyl-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C17H17N3O7S |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
ethyl (2Z)-2-(benzenesulfonyl)-2-[(2-methoxy-5-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C17H17N3O7S/c1-3-27-17(21)16(28(24,25)13-7-5-4-6-8-13)19-18-14-11-12(20(22)23)9-10-15(14)26-2/h4-11,18H,3H2,1-2H3/b19-16- |
InChIキー |
FUCBHKSKNRSQCY-MNDPQUGUSA-N |
異性体SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])OC)/S(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-(4-chlorophenyl)-17-thia-2,13,15-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol](/img/structure/B13375403.png)
![2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13375405.png)

![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13375413.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine](/img/structure/B13375416.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13375424.png)
![5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13375437.png)
![Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375444.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13375447.png)
![N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13375449.png)
![7-[(diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13375451.png)
![1-Methyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13375453.png)
![5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone](/img/structure/B13375468.png)
